4-iodo-3-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBOIUGVELRNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-iodo-3-isopropyl-1H-pyrazole chemical structure and properties
This technical guide details the structural characteristics, synthesis, and applications of 4-iodo-3-isopropyl-1H-pyrazole , a critical intermediate in the design of kinase inhibitors and agrochemicals.[1][2][3]
A Versatile Scaffold for Palladium-Catalyzed Cross-Coupling[1][2][3]
Executive Summary
4-iodo-3-isopropyl-1H-pyrazole is a halogenated heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] Its structural value lies in the unique combination of the isopropyl group (providing lipophilicity and steric bulk to fill hydrophobic pockets in enzymes) and the C4-iodide (a highly reactive handle for Suzuki-Miyaura, Sonogashira, and Heck couplings).[1][2][3] This scaffold is particularly prominent in the synthesis of ATP-competitive kinase inhibitors (e.g., ALK, CDK inhibitors) where the pyrazole ring mimics the adenine base of ATP.[1][2]
Chemical Identity & Structural Analysis[3][4]
The molecule exists in a tautomeric equilibrium between the 3-isopropyl and 5-isopropyl forms in solution, though it is conventionally referred to as the 3-isopropyl isomer.[1][2][3]
| Property | Data |
| IUPAC Name | 4-iodo-3-(propan-2-yl)-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 236.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa | ~13.5 (NH acidity, estimated) |
| LogP | ~2.1 (Estimated) |
Structural Diagram (Tautomerism)
The following diagram illustrates the tautomeric equilibrium and the numbering scheme critical for regioselective functionalization.
Figure 1: Tautomeric equilibrium of the pyrazole core.[1][2][3] In solution, the proton rapidly shifts between N1 and N2.[1][2]
Synthetic Methodology
The most robust synthesis involves the direct electrophilic iodination of the parent 3-isopropylpyrazole.[1][2] While iodine monochloride (ICl) can be used, N-iodosuccinimide (NIS) is preferred for its milder conditions and higher regioselectivity, avoiding over-iodination.[1][2][3]
Protocol: Iodination of 3-Isopropylpyrazole
Reaction Equation:
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 3-isopropylpyrazole (1.0 equiv) and dissolve in Acetonitrile (MeCN) (0.5 M concentration).
-
Addition: Cool the solution to 0°C in an ice bath. Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes to control the exotherm.[3]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1][2][3] The starting material should disappear.[3]
-
Quench: Dilute the reaction mixture with ethyl acetate and wash with 10% aqueous sodium thiosulfate (
) to remove excess iodine (indicated by the fading of the yellow/brown color). -
Workup: Wash the organic layer with saturated sodium bicarbonate (
) and brine.[3] Dry over anhydrous sodium sulfate ( ).[3] -
Purification: Concentrate under reduced pressure. The crude solid can often be recrystallized from Hexanes/EtOAc or purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[2][3]
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the iodination process.[1][2][3]
Reactivity & Functionalization Strategy
The utility of 4-iodo-3-isopropyl-1H-pyrazole stems from its two distinct reactive sites: the electrophilic C4-position and the nucleophilic N1-position .[1][2][3]
A. Palladium-Catalyzed Cross-Coupling (C4)
The C-I bond is highly labile towards oxidative addition by Pd(0).[3]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2][3]
-
Sonogashira: Coupling with terminal alkynes.
B. N-Alkylation (N1)
The pyrazole NH is acidic.[1][3] Alkylation usually results in a mixture of regioisomers (N1-alkyl vs. N2-alkyl), heavily influenced by the steric bulk of the isopropyl group.[1][2][3]
-
Regioselectivity: Alkylation typically favors the nitrogen distal to the bulky isopropyl group (forming the 1-alkyl-3-isopropyl isomer) due to steric hindrance, but mixtures are common and require separation.[1][2][3]
Chemo-Selectivity Logic Map
Figure 3: Divergent synthetic pathways for functionalizing the scaffold.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI+):
- (Consistent with Iodine isotope pattern).[3]
Safety and Handling
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin.[1][2] Iodine-containing compounds can be light-sensitive.[1][2][3]
-
Storage: Store in a cool, dry place, protected from light (amber vials recommended) to prevent de-iodination or discoloration.
-
Disposal: Dispose of as halogenated organic waste.[3]
References
-
Vertex Pharmaceuticals. (2007).[3] Pyrazoles as protein kinase inhibitors.[3][4] Patent WO2007079164A2.[1][3] Link
-
Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 4-Iodo-1-isopropyl-1H-pyrazole (Isomer Reference).[1][2][3]Link[3]
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 77022, 4-Iodopyrazole (General Class Properties).[1][2][3]Link[3]
-
Organic Chemistry Portal. (n.d.).[3] Iodination of Pyrazoles using N-Iodosuccinimide (NIS).[2][3]Link
-
Withasomnine Synthesis. (2021).[3][5][6] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Molecules, 26(11), 3370.[1][2][3][5] Link
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- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. open.metu.edu.tr [open.metu.edu.tr]
solubility of 4-iodo-3-isopropyl-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-iodo-3-isopropyl-1H-pyrazole in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-3-isopropyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role that solubility plays in formulation, bioavailability, and process chemistry, this document synthesizes fundamental physicochemical principles with practical experimental guidance for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its journey from a formulated drug product to its site of action. For pyrazole derivatives like 4-iodo-3-isopropyl-1H-pyrazole, which are explored for a multitude of therapeutic applications, understanding their dissolution behavior is fundamental.[1][2] Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in developing viable dosage forms. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, and the formulation of delivery systems that ensure optimal therapeutic efficacy.[2] This guide delves into the predicted solubility of 4-iodo-3-isopropyl-1H-pyrazole in common organic solvents, outlines the key factors governing this behavior, and provides a robust protocol for its empirical determination.
Physicochemical Profile and Solubility Prediction
Direct experimental solubility data for 4-iodo-3-isopropyl-1H-pyrazole is not extensively available in public literature. However, we can construct a reliable theoretical profile by analyzing its molecular structure and comparing it with related pyrazole analogs.
Molecular Structure Analysis:
-
Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like N atom).[3]
-
4-iodo Substituent: The iodine atom is large and polarizable, contributing to van der Waals forces. While iodine is the least electronegative halogen, the C-I bond still introduces a dipole moment. Its presence significantly increases the molecular weight.
-
3-isopropyl Substituent: The isopropyl group is a nonpolar, aliphatic moiety. It adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule, which generally decreases solubility in polar solvents like water.
Based on this structure, 4-iodo-3-isopropyl-1H-pyrazole can be classified as a semi-polar molecule.[4] Its solubility will be dictated by a balance between the polar interactions of the pyrazole ring and the nonpolar nature of the isopropyl group. The principle of "like dissolves like" is the primary predictor of its behavior.[5] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[6]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of 4-iodo-3-isopropyl-1H-pyrazole across a spectrum of organic solvents, based on polarity and hydrogen bonding capability. This predictive framework is informed by the behavior of similar compounds like 4-nitro-1H-pyrazole, which is known to be more soluble in organic solvents such as ethanol, acetone, and chloroform than in water.[7]
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | High | The small size and hydrogen-bonding capability of methanol will effectively solvate the polar pyrazole ring. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the pyrazole core. The slightly larger alkyl chain may offer better interaction with the isopropyl group compared to methanol.[8] |
| Acetone | Polar Aprotic | High | Acetone's strong dipole moment can engage in dipole-dipole interactions with the pyrazole ring, while its alkyl groups can interact with the isopropyl substituent. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent with a large dipole moment, making it an excellent solvent for many semi-polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. It is expected to be an excellent solvent for this compound. |
| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is polar and can interact with the pyrazole ring, making it a likely effective solvent for synthesis and analysis.[9] |
| Dichloromethane (DCM) | Moderately Polar | Moderate | DCM's polarity is sufficient to interact with the pyrazole ring, and its nonpolar character will readily solvate the isopropyl and iodo groups. |
| Chloroform | Moderately Polar | Moderate to High | Similar to DCM, chloroform is a good solvent for compounds with mixed polarity characteristics.[7] |
| Toluene | Nonpolar | Low to Moderate | The nonpolar aromatic ring of toluene will interact favorably with the isopropyl group, but it lacks the polarity to effectively solvate the pyrazole N-H group. |
| Hexane | Nonpolar | Low | As a nonpolar aliphatic solvent, hexane will poorly solvate the polar pyrazole core, leading to limited solubility. |
Key Factors Influencing Solubility
The actual solubility of 4-iodo-3-isopropyl-1H-pyrazole can be influenced by several external and intrinsic factors. Understanding these variables is crucial for reproducible experimental results and process control.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid. This principle is fundamental to purification techniques like recrystallization.
-
Solvent Polarity: As detailed in the table above, the polarity of the solvent is a dominant factor.[10] A solvent that closely matches the polarity of the solute will generally be the most effective.
-
Molecular Size and Substituents: The size and nature of the substituents on the pyrazole ring play a significant role.[6][11] The large iodine atom and the bulky isopropyl group influence the crystal packing of the solid, affecting the energy required to break the lattice and dissolve the compound.
-
Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice and, consequently, different solubility. Amorphous forms are typically more soluble than their crystalline counterparts because they lack a well-ordered lattice structure.[11]
The interplay of these factors can be visualized as a decision-making process for solvent selection and optimization.
Caption: Logical relationship of factors affecting solubility.
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
To obtain precise, quantitative solubility data, a validated experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a gold-standard, reliable approach. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Methodology
Objective: To determine the saturation solubility of 4-iodo-3-isopropyl-1H-pyrazole in a selected organic solvent at a constant temperature.
Materials:
-
4-iodo-3-isopropyl-1H-pyrazole (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-iodo-3-isopropyl-1H-pyrazole to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve using standards of known concentration is required for this quantification.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor.
-
Express the result in appropriate units, such as mg/mL or mol/L.
-
The workflow for this experimental determination is illustrated below.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative data for 4-iodo-3-isopropyl-1H-pyrazole requires empirical determination, a robust theoretical framework based on its molecular structure provides valuable predictive power for its solubility in organic solvents. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and show good solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents is expected to be limited. For precise quantification, a systematic experimental approach, such as the isothermal equilibrium method, is essential. The principles and protocols outlined in this guide provide the necessary foundation for scientists to confidently handle, purify, and formulate this promising pyrazole derivative.
References
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]
-
Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. [Link]
-
Bîcu, E., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. (2023). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. [Link]
-
AIP Publishing. (2023). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
-
ResearchGate. (2023). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]
-
Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
Sources
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Executive Summary: Navigating the Sourcing Landscape for a Niche Pyrazole Building Block
An In-depth Technical Guide to the Commercial Sourcing of 4-iodo-3-isopropyl-1H-pyrazole for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for researchers seeking to procure 4-iodo-3-isopropyl-1H-pyrazole. It is critical to understand from the outset that this specific substituted pyrazole is not a readily available, off-the-shelf catalog chemical. The primary route for obtaining this molecule is through custom synthesis. This document outlines a strategic approach to sourcing, beginning with an exploration of commercially available structural analogs, transitioning to a detailed methodology for selecting and qualifying a custom synthesis partner, and concluding with essential protocols for in-house quality control and analytical validation. For drug discovery professionals, where the precise arrangement of substituents is paramount to molecular activity, understanding this landscape is crucial for project planning and execution.
The Privileged Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding) make it a highly versatile building block for designing targeted therapies. Pyrazole derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1]
The introduction of a halogen, particularly iodine, onto the pyrazole ring can significantly modulate a compound's physicochemical properties.[2] Iodination can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the iodine atom can serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space.
Sourcing Strategy: A Three-Pronged Approach for a Non-Catalog Compound
Given the lack of direct commercial suppliers for 4-iodo-3-isopropyl-1H-pyrazole, a multi-faceted sourcing strategy is required.
Approach 1: Commercially Available Structural Analogs
For initial studies or when some structural flexibility is permissible, several close analogs of the target compound are available from chemical suppliers. These can serve as valuable starting points or reference compounds.
Table 1: Commercially Available Analogs of 4-iodo-3-isopropyl-1H-pyrazole
| Compound Name | CAS Number | Molecular Formula | Key Suppliers | Noteworthy Remarks |
| 4-Iodo-1-isopropyl-1H-pyrazole | 313350-82-2 | C₆H₉IN₂ | Sigma-Aldrich, AChemBlock[3] | Sigma-Aldrich provides this "AS-IS" without analytical data, placing the onus of quality verification entirely on the researcher. |
| 1-Isopropyl-1H-pyrazole | 18952-87-9 | C₆H₁₀N₂ | Boron Molecular[4] | A non-iodinated precursor, potentially useful for in-house synthesis. |
| 1-Isopropyl-1H-pyrazole-4-carboxylic acid | 436096-96-7 | C₇H₁₀N₂O₂ | 3ASenrise[5] | A functionalized analog that could be a versatile intermediate. |
Approach 2: Custom Synthesis - The Primary Procurement Route
For projects requiring the exact 4-iodo-3-isopropyl-1H-pyrazole isomer, engaging a custom synthesis provider is the most viable option. These companies specialize in producing novel or non-catalog compounds on a fee-for-service basis.
Potential Custom Synthesis Partners:
-
Tocris Bioscience: Offers synthesis of complex organic molecules, including heterocycles, from milligram to kilogram scale, with a team of PhD-qualified chemists.
-
Otava Chemicals: Provides custom synthesis of organic molecules for pharmaceutical applications and can assist with route scouting using chemical databases.[6]
-
Spectrum Chemical: Has extensive experience in custom synthesis for the pharmaceutical industry, including cGMP manufacturing of active pharmaceutical ingredients (APIs).[7]
-
Other CROs: Numerous contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services. A thorough evaluation is necessary to find a suitable partner.[8]
Workflow for Engaging a Custom Synthesis Supplier
Caption: Workflow for procuring a custom-synthesized chemical.
Key Criteria for Qualifying a Custom Synthesis Manufacturer:
-
Technical Expertise: The supplier must demonstrate experience in heterocyclic chemistry and, ideally, in halogenation reactions. Inquire about their chemists' qualifications and past projects involving similar scaffolds.[9]
-
Analytical Capabilities: Ensure the manufacturer has modern analytical instrumentation (e.g., high-field NMR, LC-MS, HPLC) to confirm the structure and purity of the final compound.[6]
-
Regulatory Compliance and Quality Systems: For later-stage development, adherence to standards like Good Manufacturing Practice (GMP) is crucial. For research-grade materials, inquire about their quality management system.[9]
-
Scalability: If the project may require larger quantities in the future, confirm the supplier's ability to scale up the synthesis from research to pilot or commercial scale.[9]
-
Communication and Project Management: A reliable partner will provide regular updates, be transparent about challenges, and have a clear communication process.
Approach 3: In-House Synthesis
For laboratories equipped with synthetic chemistry capabilities, in-house synthesis provides the most control. The chemical literature describes numerous methods for constructing the pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[10][11] Subsequent iodination can typically be achieved using an electrophilic iodine source. Researchers pursuing this route should conduct a thorough literature search for regioselective syntheses of similarly substituted pyrazoles.[12]
Quality Control and Verification: A Self-Validating System
Whether sourcing an analog or receiving a custom-synthesized product, independent analytical verification is a cornerstone of scientific integrity. Do not rely solely on a supplier's Certificate of Analysis (CoA).
Analytical Workflow for Incoming Compound Verification
Caption: A standard workflow for analytical verification of a new chemical batch.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[13][14]
-
¹H NMR:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum.
-
Analysis:
-
Isopropyl Group: Expect a doublet for the six methyl protons and a septet for the single methine proton, with characteristic coupling constants.
-
Pyrazole Ring Protons: The chemical shifts of the protons on the pyrazole ring are sensitive to the substituents. The single proton on the ring should appear as a singlet.
-
Integration: Verify that the relative integrals of the signals match the number of protons in each environment. The downfield shift of the N-H proton in halogenated pyrazoles can be a useful diagnostic feature.[2]
-
-
-
¹³C NMR:
-
Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Analysis: Confirm the presence of the expected number of carbon signals. The carbon atom attached to the iodine will be significantly shifted due to the heavy atom effect.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for assessing purity and confirming the molecular weight.[15][16]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is a good starting point.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: The primary peak in the chromatogram should correspond to the compound of interest. The mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For 4-iodo-3-isopropyl-1H-pyrazole (C₇H₁₁IN₂), the expected exact mass of the neutral molecule is approximately 250.00 g/mol . The [M+H]⁺ ion should therefore appear at m/z ≈ 251.01. The purity can be estimated by the area percentage of the main peak in the UV chromatogram.
-
Conclusion
The procurement of 4-iodo-3-isopropyl-1H-pyrazole is a task that requires a strategic and diligent approach. While not available as a standard catalog item, this valuable research chemical can be obtained through custom synthesis. By carefully selecting a manufacturing partner and implementing a rigorous in-house analytical validation plan, researchers can confidently incorporate this building block into their drug discovery and development programs, ensuring the integrity and reproducibility of their scientific results.
References
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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Dugo, P., et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Custom Synthesis. (n.d.). Otava Chemicals. [Link]
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N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2022). Analytical Chemistry. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). PMC. [Link]
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Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. (2016). Der Pharma Chemica. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]
- Process for the preparation of pyrazole and its derivatives. (1995).
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How to Find the Right Custom Chemical Synthesis Manufacturer. (n.d.). SCL Lifesciences. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]
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Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004). PubMed. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]
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Custom Synthesis Compare 6 Companies. (n.d.). Pharmaceutical Manufacturing Resource Directory. [Link]
-
Synthesis, Characterization, and Antioxidant Screening of Some New Azo Compounds Containing Pyrazole Moiety from Metoclopramide. (2023). Iraqi Journal of Science. [Link]
-
1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. (n.d.). 3ASenrise. [Link]
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Buy 1-Isopropyl-1H-pyrazole. (n.d.). Boron Molecular. [Link]
-
4-Iodopyrazole. (n.d.). PubChem. [Link]
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4-iodo-3-isopropyl-1H-pyrazole vs 4-bromo-3-isopropyl-1H-pyrazole reactivity
An In-depth Technical Guide: Comparative Reactivity of 4-iodo-3-isopropyl-1H-pyrazole vs. 4-bromo-3-isopropyl-1H-pyrazole in Modern Synthetic Chemistry
Abstract
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the pyrazole core is a privileged structure found in numerous marketed pharmaceuticals. Strategic functionalization, often accomplished via transition-metal-catalyzed cross-coupling reactions, is critical for modulating the pharmacological profile of these molecules. The choice of halide at the C4-position—typically bromo or iodo—is a pivotal decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth analysis of the comparative reactivity between 4-iodo-3-isopropyl-1H-pyrazole and 4-bromo-3-isopropyl-1H-pyrazole, moving beyond general principles to offer field-proven insights and detailed protocols grounded in mechanistic understanding.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic diamines that feature prominently in a wide array of biologically active compounds. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them versatile pharmacophores. The substitution pattern around the pyrazole ring dictates its interaction with biological targets. The C4-position is a particularly attractive vector for modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Halogenated pyrazoles, especially 4-bromo and 4-iodo variants, serve as powerful and versatile intermediates for building molecular complexity through cross-coupling chemistry.[1]
Fundamental Principles: The Carbon-Halogen Bond Dictates Reactivity
The observed differences in reactivity between the iodo- and bromo-pyrazoles are not arbitrary; they are rooted in the fundamental physicochemical properties of the carbon-halogen (C-X) bond. The single most important step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-heterocycle to the low-valent metal center (e.g., Pd(0)). The energy barrier of this step is directly related to the C-X bond strength.
The C-I bond is significantly longer and weaker than the C-Br bond. This lower bond dissociation energy (BDE) means that 4-iodo-3-isopropyl-1H-pyrazole will typically undergo oxidative addition more readily and under milder conditions than its bromo counterpart.[2][3] This is the primary driver for its enhanced reactivity in many standard cross-coupling protocols.
| Property | C(sp²)–Br Bond | C(sp²)–I Bond | Causality & Implication |
| Average Bond Length | ~1.94 Å | ~2.14 Å | The longer C-I bond is inherently weaker and more easily cleaved during oxidative addition. |
| Bond Dissociation Energy (BDE) | ~285 kJ/mol[2] | ~213 kJ/mol[2] | A lower BDE for the C-I bond directly translates to a lower activation energy for the rate-determining oxidative addition step in many catalytic cycles. |
| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating interaction with the electron-rich Pd(0) catalyst. |
Comparative Reactivity in Key Cross-Coupling Reactions
The theoretical advantages of the C-I bond translate directly into practical differences in the laboratory. Below, we analyze the performance of 4-iodo- vs. 4-bromo-3-isopropyl-1H-pyrazole in three of the most crucial C-C and C-N bond-forming reactions in drug development.
Suzuki-Miyaura Coupling: The Archetypal C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[4] The catalytic cycle, initiated by oxidative addition, is a classic illustration of why iodides are generally superior substrates.
dot
Caption: Oxidative addition is the rate-limiting step.
Field Insights & Experimental Choices: For the Suzuki coupling of a new aryl boronic acid with the 3-isopropyl-1H-pyrazole core, the 4-iodo derivative is the logical starting point. It will almost invariably require lower catalyst loading, lower temperatures, and shorter reaction times. This is not merely a matter of convenience; milder conditions can be crucial for preserving sensitive functional groups elsewhere in the molecule.
However, the higher cost and occasionally lower stability of iodinated compounds can make the 4-bromo derivative a viable alternative, particularly for large-scale synthesis, provided the reaction conditions can be optimized.
| Parameter | 4-iodo-3-isopropyl-1H-pyrazole | 4-bromo-3-isopropyl-1H-pyrazole | Rationale |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C | The higher BDE of the C-Br bond requires more thermal energy to drive oxidative addition. |
| Reaction Time | 1-6 hours | 6-24 hours | Slower oxidative addition for the bromide leads to a longer overall catalytic cycle. |
| Catalyst Loading | 1-3 mol% Pd | 3-10 mol% Pd | The inherent reactivity of the iodide allows for lower concentrations of the active catalyst. |
| Ligand Choice | Standard phosphines (e.g., PPh₃, SPhos) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) often required | More challenging substrates like bromides necessitate more sophisticated, highly active ligand systems to facilitate the difficult oxidative addition. |
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add 4-halo-3-isopropyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Seal the vial and heat with stirring in a microwave reactor to 100 °C for 1 hour (for the iodo substrate) or 140 °C for 2 hours (for the bromo substrate).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Accessing the Alkynyl Scaffold
The Sonogashira reaction couples terminal alkynes with aryl halides, providing essential building blocks for materials science and medicinal chemistry.[5] This reaction typically involves a dual catalytic system of palladium and copper(I). The reactivity trend mirrors that of the Suzuki coupling: Ar-I > Ar-Br.[3] The coupling of aryl iodides can often proceed at room temperature, whereas aryl bromides frequently require heating, which can lead to undesirable side reactions like Glaser coupling of the alkyne.[3]
Field Insights & Experimental Choices: When planning a Sonogashira coupling, using 4-iodo-3-isopropyl-1H-pyrazole is highly advantageous. The ability to run the reaction at or near room temperature minimizes thermal decomposition of sensitive substrates and reduces homocoupling byproducts. For the bromo-analogue, success often hinges on using more robust, modern catalyst systems and carefully controlling the reaction temperature.
Buchwald-Hartwig Amination: A Nuanced Case for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[6] The general mechanism also begins with oxidative addition, and one would instinctively assume the iodo-pyrazole to be the superior substrate. However, this reaction presents a more complex and nuanced picture, providing a critical lesson in the importance of empirical validation over dogmatic adherence to general principles.
A detailed study by Usami et al. on the C4-alkylation of 4-halo-1-tritylpyrazoles revealed a fascinating dichotomy.[7][8]
-
For a Pd(dba)₂/tBuDavePhos-catalyzed amination with amines lacking a β-hydrogen (e.g., morpholine), the 4-bromo-1-tritylpyrazole was more effective than the 4-iodo analogue.[7][8]
-
Conversely, for a CuI-mediated C-N coupling with alkylamines that do possess a β-hydrogen, the 4-iodo-1-tritylpyrazole was the effective substrate .[7]
Causality and Plausible Explanation: While oxidative addition is faster for the C-I bond, the subsequent steps of the catalytic cycle (ligand exchange, reductive elimination) can be influenced by the nature of the halide. It is plausible that in the specific palladium cycle, the resulting iodo-ligand on the palladium center (after oxidative addition) slows down a subsequent, rate-limiting step compared to the bromo-ligand. This creates a "catalyst traffic jam," negating the initial advantage of the faster oxidative addition. This underscores a critical concept: the overall turnover frequency of the catalytic cycle is what matters, not just the rate of a single step.
dot
Caption: Decision workflow based on amine substrate.
Exemplary Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole (Adapted from Usami et al., 2020)[7][8]
-
To an oven-dried vial, add 4-bromo-3-isopropyl-1-(trityl)-1H-pyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and tBuDavePhos (15 mol%).
-
Seal the vial with a septum and evacuate/backfill with argon three times.
-
Add anhydrous toluene, followed by the amine (e.g., morpholine, 1.5 equiv) and a solution of sodium tert-butoxide (2.0 equiv) in THF.
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography. The trityl protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM).
Strategic Synthesis and Practical Considerations
Synthesis of Starting Materials:
-
4-bromo-3-isopropyl-1H-pyrazole: Typically synthesized by the bromination of 3-isopropyl-1H-pyrazole using a source like N-bromosuccinimide (NBS) in a suitable solvent.
-
4-iodo-3-isopropyl-1H-pyrazole: Can be prepared by direct iodination using reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., CAN).[9][10] Electrophilic cyclization of corresponding acetylenic hydrazones is also a viable route.[11]
When to Choose Which Halide:
-
For Maximum Reactivity (Default Choice): For novel couplings, initial explorations, and reactions with thermally sensitive partners, 4-iodo-3-isopropyl-1H-pyrazole is the superior choice. Its propensity to react under mild conditions provides the highest probability of initial success.
-
For Cost-Effectiveness and Scale-Up: If a reaction has been optimized and proceeds well, albeit at a higher temperature, with the 4-bromo-3-isopropyl-1H-pyrazole , it may be the more economical choice for large-scale manufacturing.
-
For Orthogonal Reactivity: In a molecule containing both a bromo and an iodo substituent on different aromatic rings, the iodo group can often be selectively functionalized first under mild conditions, leaving the bromo group intact for a subsequent, different coupling reaction.
-
When Empirical Data Dictates: As demonstrated by the Buchwald-Hartwig example, specific catalytic systems may show inverted reactivity. A small-scale screen of both halides is always a prudent investment of time when developing a new C-N coupling protocol.
Conclusion
The choice between 4-iodo-3-isopropyl-1H-pyrazole and its 4-bromo counterpart is a strategic decision with significant practical consequences. While the weaker C-I bond renders the iodo-derivative more reactive in the majority of palladium-catalyzed cross-coupling reactions, this is not a universal rule. A deep understanding of the underlying mechanistic principles, particularly the rate-determining step of the catalytic cycle, provides a strong predictive framework. However, as the nuanced case of the Buchwald-Hartwig amination demonstrates, this framework must be augmented by empirical data and a willingness to challenge assumptions. The expert medicinal chemist will leverage the enhanced reactivity of the iodide for rapid SAR exploration and complex syntheses, while strategically employing the more economical bromide for robust, scaled-up processes, and always remaining alert to catalyst-specific exceptions.
References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.[Link]
-
ChemScence. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. ChemScence Articles.[Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.[Link]
- Haynes, W. M. (Ed.). (2010). CRC Handbook of Chemistry and Physics (91st ed.). CRC Press.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.[Link]
-
Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives (Master's thesis). Middle East Technical University, Ankara, Turkey. [Link]
-
Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). Wired Chemist.[Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.[Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate.[Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. open.metu.edu.tr [open.metu.edu.tr]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Iodo-3-isopropyl-1H-pyrazole
[1]
Executive Summary
The synthesis of 4-iodo-3-isopropyl-1H-pyrazole is a critical transformation in medicinal chemistry, serving as a gateway to complex scaffolds via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1] While pyrazoles are inherently nucleophilic, the introduction of a bulky isopropyl group at the C3 position introduces specific steric considerations that must be balanced against electronic activation.
This guide details a self-validating protocol using N-Iodosuccinimide (NIS) in acetonitrile.[1] This method is selected over elemental iodine/oxidant systems for research-scale applications due to its superior atom economy, simplified workup, and kinetic control, which minimizes poly-iodination byproducts.[1]
Strategic Analysis & Mechanistic Rationale
Regioselectivity Principles
The pyrazole ring is an electron-rich aromatic system (
-
Electronic Effect: The pyrrole-like nitrogen (N1) donates electron density into the ring, activating C4.
-
Steric Effect: The isopropyl group at C3 is moderately bulky (
-value ~0.76).[1] While it provides some steric shielding to C4, the electronic activation at C4 is the dominant factor. The C5 position is significantly less reactive towards electrophiles in 1H-pyrazoles.[1]
Reagent Selection: Why NIS?
While
-
Homogeneity: NIS is soluble in polar aprotic solvents (MeCN, DMF), ensuring a homogeneous reaction mixture and consistent kinetics.
-
Acidity Control: Unlike
methods which generate HI, the succinimide byproduct is neutral/weakly acidic, preventing acid-catalyzed decomposition of sensitive substrates.[1] -
Stoichiometric Precision: NIS allows for precise 1.05 equivalent dosing, preventing the formation of 3,4-diiodo species.
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and mechanistic pathway.
Figure 1: Mechanistic pathway for the electrophilic iodination of 3-isopropylpyrazole.
Experimental Protocol
Materials & Equipment
-
Substrate: 3-Isopropylpyrazole (Purity >97%).[1]
-
Reagent: N-Iodosuccinimide (NIS) (Recrystallize from dioxane/CCl4 if solid is brown/violet; pure NIS is white).[1]
-
Solvent: Acetonitrile (MeCN), HPLC Grade (Dryness is not critical but preferred).
-
Equipment: Round-bottom flask, magnetic stir bar, inert gas (Argon/Nitrogen) balloon (optional but recommended to prevent oxidation of iodide).
Step-by-Step Procedure
Step 1: Preparation of Reaction Solution
-
Charge a 100 mL round-bottom flask with 3-isopropylpyrazole (1.10 g, 10.0 mmol).
-
Add Acetonitrile (MeCN) (20 mL, 0.5 M concentration).
-
Note: Concentration is key. Too dilute slows the reaction; too concentrated can trap iodonium species.
-
-
Stir at Room Temperature (20–25 °C) until fully dissolved.
Step 2: Controlled Addition of Electrophile
-
Add NIS (2.36 g, 10.5 mmol, 1.05 equiv) portion-wise over 5 minutes.
-
Critical Control Point: Do not dump NIS all at once if scaling up (>10g), as the reaction is exothermic. For <5g scale, single addition is acceptable.
-
-
Seal the flask and stir at Room Temperature .
-
Protect from light by wrapping the flask in aluminum foil. (Iodine species are photosensitive).
Step 3: Reaction Monitoring (Self-Validating Step)
-
Timepoint: Check TLC after 2 hours.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]
-
Visualization: UV (254 nm) and Iodine Stain.
-
Expectation: The starting material (
) should disappear; Product ( ) will appear as a dark spot.
-
-
If starting material persists after 4 hours, heat to 45 °C for 1 hour. (Steric bulk of isopropyl may slightly retard kinetics compared to methyl).
Step 4: Workup & Purification [1]
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).
-
Wash: Pour into a separatory funnel. Wash with 10% Sodium Thiosulfate (
) solution (2 x 30 mL).-
Visual Check: The organic layer should turn from reddish/brown to pale yellow/colorless as free iodine is reduced.
-
-
Extraction: Wash the organic layer with Saturated Sodium Bicarbonate (
) (30 mL) followed by Brine (30 mL). -
Drying: Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo. -
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.05 (SM : NIS) | Excess NIS ensures conversion; removed by thiosulfate.[1] |
| Temperature | 25 °C | Higher temps (>60°C) may cause sublimation of iodine. |
| Concentration | 0.5 M | Optimal for kinetic turnover.[1] |
| Typical Yield | 85% - 94% | Losses primarily due to aqueous solubility of pyrazole.[1] |
| Appearance | Off-white to pale yellow solid | Darkens upon storage if not fully quenched.[1] |
Process Analytical Technology (PAT) & Troubleshooting
Troubleshooting Logic
The following decision tree assists in resolving common synthetic deviations.
Figure 2: Troubleshooting logic for iodination deviations.
Characterization Data (Expected)
To validate the synthesis, compare your isolated material against these spectral benchmarks:
-
1H NMR (400 MHz, DMSO-d6):
-
13.0 (br s, 1H, NH ) - Broad signal, may exchange with
. - 7.80 (s, 1H, C5-H ) - Diagnostic singlet.[1] A shift from ~7.5 ppm in SM to ~7.8 ppm indicates iodination at C4 (deshielding effect).
-
3.05 (sept, J = 6.8 Hz, 1H, CH (
) ). -
1.25 (d, J = 6.8 Hz, 6H, CH(
) ).
-
13.0 (br s, 1H, NH ) - Broad signal, may exchange with
-
13C NMR (100 MHz, DMSO-d6):
-
Expected peaks at approx: 155.0 (C3), 138.0 (C5), 58.0 (C4-I), 26.5 (CH), 22.0 (CH3).
-
Note: The C4-I carbon appears significantly upfield (shielded by the heavy atom effect of Iodine) compared to the C4-H (~105 ppm).[1]
-
Safety & Handling
-
NIS: Irritant.[1] Avoid breathing dust.[1] Store in a refrigerator (
) to prevent decomposition. -
Iodinated Products: Organoiodides can be photosensitive.[1] Store in amber vials under inert atmosphere.
-
Waste: All aqueous washes containing iodide/iodine must be segregated into Halogenated Waste streams.[1]
References
-
Vasilevsky, S. F., et al. (2008). "Synthesis of 4-iodopyrazole derivatives via electrophilic cyclization." Middle East Technical University Thesis. Link
-
Kulkarni, A., et al. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc, (vi), 54-71.[1] Link
- Witherington, J., et al. (2000). "4-Iodopyrazoles as Intermediates." Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2022). "Regioselective Synthesis of Pyrazole Derivatives." PubMed Central.[1] Link
-
Google Patents. (2015). "CN104447558A - Iodine-substituted pyrazole compound and synthesis method."[1] Link
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-iodo-3-isopropyl-1H-pyrazole
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 4-Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in blockbuster drugs highlights its significance in modern drug discovery. The strategic functionalization of the pyrazole ring, particularly at the C4 position, allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds, offering a direct and efficient route to a diverse array of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazoles.[1][2]
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropyl-1H-pyrazole, a versatile building block for the synthesis of novel compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for the initial oxidative addition step to the palladium(0) catalyst.[1]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters: A Data-Driven Approach
The success of the Suzuki-Miyaura coupling of 4-iodo-3-isopropyl-1H-pyrazole hinges on the judicious selection of the catalyst system, base, solvent, and temperature. The following table summarizes key reaction parameters and provides a starting point for optimization.
| Parameter | Recommended Range/Options | Rationale & Causality |
| Palladium Catalyst | 2-5 mol% | A variety of palladium(0) and palladium(II) pre-catalysts are effective.[1] For challenging substrates, bulky, electron-rich phosphine ligands can enhance catalytic activity.[1] |
| - Pd(PPh₃)₄ | A reliable choice for many standard couplings.[1] | |
| - Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | Offers flexibility in tuning reactivity through ligand choice.[1] | |
| - XPhos Pd G2 Precatalyst | A highly active and stable precatalyst, often effective for heteroaromatic couplings.[1] | |
| Ligand | 1.1 - 1.5 equivalents relative to Pd | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, improving overall reaction efficiency. |
| Base | 2 - 3 equivalents | The base is crucial for the transmetalation step, activating the boronic acid.[3] The choice of base can significantly impact the reaction outcome. |
| - Na₂CO₃, K₂CO₃, Cs₂CO₃ | Common inorganic bases suitable for a wide range of substrates. Aqueous solutions are often used.[2] | |
| - K₃PO₄ | A stronger base, often used under anhydrous or nearly anhydrous conditions to minimize protodeboronation of the boronic acid.[4][5] | |
| Solvent | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. | |
| - 1,4-Dioxane/H₂O | A common and effective solvent system for Suzuki couplings. | |
| - Toluene/H₂O, THF/H₂O, DME/H₂O | Alternative solvent systems that can be screened for optimal results.[6] | |
| Temperature | 80 - 110 °C | The reaction temperature is a critical parameter that can be optimized to balance reaction rate and catalyst stability. Microwave irradiation can significantly shorten reaction times.[2] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropyl-1H-pyrazole with a generic arylboronic acid.
Materials:
-
4-iodo-3-isopropyl-1H-pyrazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-iodo-3-isopropyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv).[1]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.[1] The total solvent volume should be sufficient to dissolve the reactants.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[1] This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 90 °C under an inert atmosphere.[1] Alternatively, microwave irradiation can be employed to accelerate the reaction.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-isopropyl-1H-pyrazole.[1]
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Ensure proper degassing to remove oxygen. - Use a fresh batch of catalyst or a more active precatalyst (e.g., XPhos Pd G2). |
| - Insufficiently active base | - Switch to a stronger base (e.g., K₃PO₄).[4][5] | |
| - Low reaction temperature | - Increase the reaction temperature or use microwave heating.[2] | |
| Protodeboronation of Boronic Acid | - Presence of excess water | - Use anhydrous solvents and a base like K₃PO₄.[4][5] |
| - Prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas the reaction mixture. |
| - Inefficient transmetalation | - Screen different ligands and bases to optimize the transmetalation step. | |
| N-Arylation Side Product | - Coordination of the pyrazole nitrogen to the palladium center | - The use of bulky ligands can sometimes mitigate this side reaction. - N-protection of the pyrazole may be necessary in some cases, although direct coupling on the N-H pyrazole is often successful.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropyl-1H-pyrazole is a highly effective method for the synthesis of a diverse range of 4-substituted pyrazole derivatives. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity of their target compounds. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of novel pyrazole-based molecules.
References
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
-
ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Center for Biotechnology Information. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?. [Link]
-
MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
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- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Conditions for 4-iodo-3-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry, awarded in part to Richard F. Heck for its discovery and development.[1]
For drug development professionals, the ability to functionalize heterocyclic scaffolds is of paramount importance. Pyrazoles, in particular, are privileged structures found in a multitude of bioactive compounds. The targeted modification of the pyrazole core, such as the introduction of alkenyl groups at the C-4 position, can profoundly influence a molecule's pharmacological profile. The Heck reaction provides an elegant and efficient means to achieve this transformation, enabling the synthesis of novel 4-alkenyl-3-isopropyl-1H-pyrazoles, which are valuable intermediates for drug discovery programs.
This document provides a detailed guide to the practical application of the Heck reaction for the olefination of 4-iodo-3-isopropyl-1H-pyrazole, a representative electron-rich iodo-heterocycle. We will delve into the critical reaction parameters, offer a validated experimental protocol, and discuss key mechanistic considerations to empower researchers to successfully employ this transformative reaction.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a sequence of four key steps involving a palladium(0) active species.[4][5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or heteroaryl halide (in this case, 4-iodo-3-isopropyl-1H-pyrazole) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[1][4][5]
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[1][4][6]
-
β-Hydride Elimination: A syn-β-hydride elimination from the alkyl-palladium intermediate generates the desired substituted alkene product and a hydrido-palladium(II) complex.[4][6]
-
Reductive Elimination: The final step involves the reductive elimination of HX from the hydrido-palladium(II) complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.[2][4]
Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for 4-iodo-3-isopropyl-1H-pyrazole
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like 4-iodo-3-isopropyl-1H-pyrazole, which is an electron-rich heteroaryl iodide, specific considerations are necessary to achieve high yields and selectivity.
Palladium Catalyst Source
The choice of the palladium precursor is a critical starting point. While a variety of Pd(0) and Pd(II) sources can be effective, palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly efficient pre-catalyst. In the presence of phosphine ligands or other reducing agents in the reaction mixture, Pd(OAc)₂ is readily reduced in situ to the active Pd(0) species. Other viable options include PdCl₂(PPh₃)₂, which is already a Pd(II) complex with phosphine ligands, and Pd(PPh₃)₄, a Pd(0) source. For many applications involving aryl iodides, phosphine-free conditions can also be successful.[7]
Ligand Selection
The ligand plays a multifaceted role in the Heck reaction, influencing the stability, reactivity, and selectivity of the palladium catalyst.[8] For electron-rich heteroaryl halides, the choice of ligand is particularly important.
-
Phosphine Ligands: Triarylphosphines, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are widely employed. The steric bulk and electronic properties of the phosphine can be tuned to optimize the reaction. Electron-donating ligands can increase the rate of oxidative addition.[8] In some cases, bidentate phosphine ligands like BINAP can be utilized, especially in asymmetric Heck reactions, to control stereoselectivity.[5][9] Research has shown that P(OEt)₃ can be a suitable ligand for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions.[8] They form strong bonds with the palladium center, leading to highly stable and active catalysts that can be particularly effective for less reactive aryl chlorides and bromides.[8]
-
Ligandless Conditions: For highly reactive substrates like aryl iodides, it is sometimes possible to perform the Heck reaction without the addition of an external ligand.[7] In these cases, the solvent or other species in the reaction mixture may coordinate to the palladium center.
The Role of the Base
A base is required in stoichiometric amounts to neutralize the hydrogen halide (HI) generated during the reductive elimination step.[2] The choice of base can significantly impact the reaction rate and yield.
-
Organic Bases: Tertiary amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents and generally effective.
-
Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium acetate (NaOAc) are also widely employed.[6] They are often less expensive and can be advantageous in certain solvent systems. The combination of an organic and an inorganic base can sometimes be beneficial.[7]
Solvent System
The solvent must be capable of dissolving the reactants and the catalyst system and should be stable at the required reaction temperature. Common solvents for the Heck reaction include:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently used due to their ability to dissolve a wide range of substrates and palladium complexes.
-
Aromatic Hydrocarbons: Toluene and xylene are also viable options, particularly for reactions conducted at higher temperatures.
-
Ethers: Dioxane and tetrahydrofuran (THF) can be used, although they are generally less common for Heck reactions.
The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity of the alkene addition.
Experimental Protocol: Heck Reaction of 4-iodo-3-isopropyl-1H-pyrazole with an Alkene
This protocol provides a general procedure for the Heck coupling of 4-iodo-3-isopropyl-1H-pyrazole with a generic alkene (e.g., an acrylate, styrene, or other vinyl derivative). Optimization of specific parameters may be necessary for different alkene coupling partners.
Materials and Reagents
-
4-iodo-3-isopropyl-1H-pyrazole
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Reaction Setup and Procedure
Figure 2. Experimental workflow for the Heck reaction.
Step-by-Step Protocol:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-iodo-3-isopropyl-1H-pyrazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv).
-
Finally, add triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Immerse the reaction vessel in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically within 2-24 hours), remove the reaction from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-3-isopropyl-1H-pyrazole.
Table of Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Balances reaction rate and cost. Higher loadings may be needed for less reactive alkenes. |
| Ligand to Metal Ratio | 1:1 to 4:1 (e.g., PPh₃:Pd) | Sufficient ligand is needed to stabilize the catalyst and promote the desired reactivity. |
| Alkene Stoichiometry | 1.1-1.5 equivalents | A slight excess of the alkene is often used to drive the reaction to completion. |
| Base Stoichiometry | 1.5-3.0 equivalents | Ensures complete neutralization of the HI byproduct. |
| Solvent Concentration | 0.1-0.5 M | Affects reaction kinetics; should be optimized for each specific reaction. |
| Temperature | 60-120 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. |
| Reaction Time | 2-48 hours | Dependent on the reactivity of the substrates and the reaction temperature. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent | - Use fresh palladium catalyst and anhydrous, degassed solvent.- Increase the reaction temperature in increments.- Screen different ligands or bases. |
| Formation of Side Products | - Isomerization of the alkene product- Homocoupling of the aryl iodide- Reduction of the aryl iodide | - Use milder reaction conditions (lower temperature, shorter reaction time).- Adjust the base or ligand. |
| Catalyst Decomposition | - High reaction temperature- Presence of oxygen | - Ensure a strictly inert atmosphere.- Use a more robust ligand (e.g., an NHC).- Consider a lower reaction temperature. |
Conclusion
The Heck reaction is an indispensable tool for the functionalization of heterocyclic compounds like 4-iodo-3-isopropyl-1H-pyrazole. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of 4-alkenyl-pyrazoles. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful C-C bond-forming reaction in drug discovery and development programs. A thorough understanding of the reaction mechanism and a systematic approach to optimization are key to unlocking the full potential of the Heck reaction for the synthesis of novel and complex molecular architectures.
References
-
de Vries, A. H. M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
-
Das, S., & Mondal, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381. [Link]
-
J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link]
-
Yue, D., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 753-762. [Link]
-
Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 19). Heck reaction. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Jadhav, A. H., & Kim, H. (2015). Heck Reaction—State of the Art. Catalysts, 5(2), 525-568. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
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- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating the Synthesis of Functionalized Pyrazoles: A Guide to Protecting Group Strategies for 4-iodo-3-isopropyl-1H-pyrazole
In the landscape of pharmaceutical and materials science research, pyrazole scaffolds are of paramount importance, frequently appearing as core structural motifs in a myriad of bioactive compounds and functional materials. The targeted synthesis of complex, substituted pyrazoles often necessitates a strategic approach to chemical manipulation, where the modulation of reactivity at specific sites is key. For a molecule such as 4-iodo-3-isopropyl-1H-pyrazole, the N-H proton presents a site of reactivity that can interfere with desired transformations at the iodo-substituted position, such as cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of three common nitrogen protecting groups—Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), and tert-Butoxycarbonyl (Boc)—for the transient protection of the 4-iodo-3-isopropyl-1H-pyrazole core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the most appropriate protecting group for your synthetic strategy.
The Imperative for Protection: Enabling Selective Functionalization
The acidic proton on the pyrazole nitrogen can complicate synthetic routes by acting as a nucleophile or by promoting unwanted side reactions under basic or organometallic conditions. Protection of this N-H functionality is therefore a critical step to ensure the regioselective functionalization at the C4-iodo position. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal under conditions that do not compromise the integrity of the functionalized pyrazole product.
Comparative Overview of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Orthogonality | Key Advantages |
| THP | Dihydropyran (DHP), catalytic acid (e.g., p-TsOH), CH2Cl2, rt | Acidic hydrolysis (e.g., HCl in EtOH, p-TsOH in i-PrOH) | Stable to bases, organometallics, and nucleophiles. Acid-labile. | Cost-effective, simple procedure. |
| SEM | SEM-Cl, base (e.g., NaH or DIPEA), DMF, 0 °C to rt | Fluoride source (e.g., TBAF) or strong acid (e.g., HCl in EtOH) | Stable to a wide range of conditions including bases, mild acids, and many organometallic reagents.[1] Offers orthogonal deprotection. | High stability, enables regioselective manipulations through "SEM-switch".[2] |
| Boc | (Boc)2O, base (e.g., DMAP, DIPEA), CH2Cl2 or PEG-400, rt | Strong acid (e.g., TFA) or specific basic/reductive conditions (e.g., NaBH4 in EtOH) | Acid-labile. Stable to many basic and nucleophilic conditions. | Widely used, well-understood reactivity. Can be cleaved under non-standard, milder conditions. |
Section 1: Tetrahydropyranyl (THP) Protection
The THP group is a classic and economical choice for the protection of alcohols and N-H functionalities in heterocycles. It forms a stable acetal that is robust under basic and nucleophilic conditions.
Rationale for Use
The THP group is introduced under mild acidic conditions and is readily cleaved by acidic hydrolysis.[3][4] This makes it a suitable choice for synthetic routes that involve subsequent Grignard reactions, organolithium chemistry, or other base-mediated transformations at the C4-position of the pyrazole. A particularly attractive, environmentally friendly approach involves a solvent- and catalyst-free protection method.[5][6]
Experimental Protocols
Protection of 4-iodo-3-isopropyl-1H-pyrazole with THP
Figure 1: THP protection of 4-iodo-3-isopropyl-1H-pyrazole.
Step-by-Step Protocol:
-
To a solution of 4-iodo-3-isopropyl-1H-pyrazole (1.0 eq) in dichloromethane (CH2Cl2, 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-THP protected pyrazole.
Deprotection of N-THP-protected Pyrazole
Figure 2: Deprotection of N-THP protected pyrazole.
Step-by-Step Protocol:
-
Dissolve the N-THP protected pyrazole (1.0 eq) in isopropanol (i-PrOH, 0.1 M).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 1.2 eq) at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the residue by chromatography to yield the deprotected pyrazole.
Section 2: 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is a robust protecting group that offers enhanced stability across a broader range of chemical conditions compared to the THP group.[1] Its removal under specific conditions (fluoride ions or strong acid) provides a valuable orthogonal deprotection strategy.
Rationale for Use
The stability of the SEM group makes it particularly useful in complex, multi-step syntheses.[2] For instance, it is stable to conditions used for C-H arylation, which can be a powerful tool for pyrazole functionalization.[2] The ability to remove the SEM group with fluoride ions allows for deprotection in the presence of other acid-sensitive groups.
Experimental Protocols
Protection of 4-iodo-3-isopropyl-1H-pyrazole with SEM
Figure 3: SEM protection of 4-iodo-3-isopropyl-1H-pyrazole.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) at 0 °C, add a solution of 4-iodo-3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Deprotection of N-SEM-protected Pyrazole
Figure 4: Deprotection of N-SEM protected pyrazole.
Step-by-Step Protocol (Fluoride-mediated):
-
Dissolve the N-SEM protected pyrazole (1.0 eq) in tetrahydrofuran (THF, 0.1 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq).[7]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to obtain the deprotected pyrazole.
Alternative Deprotection (Acid-mediated):
Free (NH)-pyrazoles are also readily accessible by the deprotection of the SEM group using hydrochloric acid in ethanol.[2]
Section 3: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most widely used protecting groups in organic synthesis, particularly for amines.[8] Its removal is typically achieved under acidic conditions, but alternative methods are also available, offering synthetic flexibility.
Rationale for Use
The Boc group is stable to a wide range of non-acidic conditions, making it compatible with many synthetic transformations.[8] The N-Boc protection of pyrazoles can be achieved under mild conditions, often at room temperature.[9] Recent developments have shown that the Boc group can be selectively removed from pyrazoles under reductive conditions, which can be advantageous for substrates sensitive to strong acids.[10][11]
Experimental Protocols
Protection of 4-iodo-3-isopropyl-1H-pyrazole with Boc
Figure 5: Boc protection of 4-iodo-3-isopropyl-1H-pyrazole.
Step-by-Step Protocol:
-
Dissolve 4-iodo-3-isopropyl-1H-pyrazole (1.0 eq) in CH2Cl2 (0.2 M).
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[9]
-
Stir the reaction mixture at room temperature until TLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by flash chromatography if necessary.
Deprotection of N-Boc-protected Pyrazole
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. japsonline.com [japsonline.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Deiodination During Palladium-Catalyzed Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging side reaction of deiodination. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize this unwanted side reaction and maximize the yield of your desired product.
Introduction: The Challenge of Deiodination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] Aryl iodides are often favored as coupling partners due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst, often the rate-limiting step in the catalytic cycle.[3][4] However, this reactivity can also be a double-edged sword, as it makes aryl iodides susceptible to a competing side reaction: deiodination (also referred to as hydrodeiodination or reductive dehalogenation), where the iodine atom is replaced by a hydrogen atom.
Deiodination leads to the formation of a des-iodo byproduct, which reduces the yield of the desired coupled product and complicates purification.[5] Understanding the mechanisms that lead to deiodination is crucial for developing strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem?
A1: Deiodination is a chemical process that removes an iodine atom from a molecule, replacing it with a hydrogen atom.[5] In the context of palladium-catalyzed coupling, this results in the formation of a byproduct where the aryl group is no longer functionalized with iodine. This is problematic for several reasons:
-
Reduced Yield: The starting material is consumed in an unproductive pathway, lowering the overall yield of the desired coupled product.
-
Purification Challenges: The deiodinated byproduct often has similar physical properties (e.g., polarity) to the starting material and sometimes the product, making separation by chromatography difficult.
-
Compromised Quality: In drug development, such impurities can have different biological activities or toxicological profiles, compromising the integrity of experimental results and the quality of drug candidates.[5]
Q2: What are the primary mechanistic pathways for deiodination in palladium-catalyzed reactions?
A2: Deiodination can occur through several pathways, often influenced by the specific reaction conditions:
-
Reductive Deiodination: This can be initiated by reducing agents present in the reaction mixture, which can include certain solvents (like dioxane and DMF), reagents, or impurities.[5] The palladium catalyst itself can also participate in reductive pathways.
-
β-Hydride Elimination: In reactions like the Heck coupling, after the migratory insertion of the alkene, a β-hydride elimination step occurs.[2][6] If the subsequent reductive elimination of H-X is not efficient, the resulting palladium-hydride species can react with the aryl iodide starting material, leading to deiodination.
-
Thermal and Photochemical Decomposition: The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds and can be susceptible to cleavage at high temperatures or upon exposure to light, particularly UV radiation.[5]
Q3: How does the choice of ligand influence deiodination?
A3: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.[7] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig, are often effective at suppressing deiodination.[5][7][8] These ligands promote the desired reductive elimination step of the catalytic cycle over competing side reactions.[7][8] The steric bulk of these ligands can also facilitate the formation of monoligated palladium complexes, which are highly active in catalysis.[8]
Q4: What is the role of the base in promoting or preventing deiodination?
A4: The base is a crucial component in many cross-coupling reactions, particularly in the transmetalation step of the Suzuki-Miyaura coupling, where it activates the organoboron species.[1][9] However, the choice and strength of the base can also influence deiodination. Strong bases, especially in the presence of protic solvents or impurities, can generate palladium-hydride species that lead to reductive dehalogenation. Weaker bases, such as carbonates or phosphates, are often preferred to minimize this side reaction.[10]
Troubleshooting Guide: Deiodination in Practice
This section provides a structured approach to troubleshooting deiodination based on common experimental observations.
Observation 1: Significant formation of deiodinated byproduct detected by GC/MS or LC/MS.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote thermal deiodination and other side reactions by providing the activation energy for C-I bond cleavage.[5] | Optimize Temperature: Start with a lower reaction temperature and gradually increase it if the reaction is too slow. Consider using microwave heating for rapid and controlled heating to the target temperature, minimizing prolonged exposure to high heat.[5] |
| Inappropriate Ligand | The ligand structure dictates the steric and electronic environment around the palladium center, influencing the relative rates of productive coupling versus deiodination.[7][11] | Screen Ligands: Experiment with a panel of bulky, electron-rich phosphine ligands. For Suzuki couplings, consider SPhos, XPhos, or RuPhos.[5] For Buchwald-Hartwig aminations, tBuXPhos or BrettPhos may be beneficial.[5] |
| Presence of Reductants | Solvents like dioxane and DMF can sometimes act as reducing agents, promoting dehalogenation.[5] Impurities in reagents or solvents can also contribute. | Change Solvent & Purify Reagents: Switch to a less-reducing solvent such as toluene.[5] Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. |
| Base-Induced Decomposition | Strong bases can lead to the formation of palladium hydride species, which are known to cause reductive dehalogenation. | Screen Bases: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[10] |
Observation 2: Low or no conversion of starting material, with some deiodination observed.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Catalyst Inhibition/Deactivation | The iodide anion (I⁻) can act as a ligand for the palladium center.[12] In some cases, the formation of stable palladium-iodide complexes can inhibit or shut down the catalytic cycle.[13] | Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[14] |
| Inefficient Oxidative Addition | While aryl iodides are generally reactive, highly electron-rich or sterically hindered substrates may undergo oxidative addition slowly, allowing more time for competing deiodination pathways. | Consider Additives: In some cases, additives can facilitate the desired catalytic cycle. For instance, in Stille couplings, Cu(I) salts are sometimes used as co-catalysts. |
| Substrate Instability | The aryl iodide itself may be unstable under the reaction conditions, independent of the catalytic cycle. | Run Control Experiments: Conduct a control experiment without the palladium catalyst and coupling partner to assess the stability of the aryl iodide under the reaction conditions (base, solvent, temperature). |
Visualizing the Competing Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle and the competing deiodination pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening to Minimize Deiodination in a Suzuki-Miyaura Coupling
This protocol provides a framework for screening different phosphine ligands to identify the optimal conditions for minimizing deiodination.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a panel of ligands (e.g., SPhos, XPhos, RuPhos, 4.4 mol %).
-
Reaction Execution: Add the appropriate volume of the catalyst and ligand stock solutions to the reaction vial. Add degassed solvent (e.g., toluene, 0.2 M).
-
Heating and Monitoring: Seal the vial and place it in a preheated aluminum block at the desired temperature (e.g., 80 °C). Monitor the reaction progress and the formation of the deiodinated byproduct by taking aliquots at regular intervals and analyzing by GC/MS or LC/MS.
-
Analysis: Compare the product-to-byproduct ratio for each ligand to determine the most effective one for suppressing deiodination.
Protocol 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting deiodination issues.
Caption: A step-by-step troubleshooting guide.
Conclusion
Deiodination is a persistent challenge in palladium-catalyzed cross-coupling reactions, but it can be effectively managed through a systematic approach to reaction optimization. By carefully considering the interplay of ligand, base, solvent, and temperature, researchers can significantly suppress this unwanted side reaction. This guide provides a foundation for understanding the causes of deiodination and offers practical strategies for overcoming it, ultimately leading to more efficient and robust synthetic methods.
References
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Newman, S. G., & Willis, M. C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 77(23), 10735–10748. Retrieved from [Link]
-
Gallou, F., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(42), 11634–11639. Retrieved from [Link]
-
Paolillo, N. H., et al. (2019). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 141(42), 16861–16870. Retrieved from [Link]
-
OChem Tutorials. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Vantourout, J. C., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 10(15), 8435–8443. Retrieved from [Link]
-
Beller, M., & Zapf, A. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. Angewandte Chemie International Edition, 43(38), 5196-5232. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Russian Journal of Organic Chemistry, 43(8), 1111–1123. Retrieved from [Link]
-
Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014, December 1). Iodine is not a good counterion to have around in Pd-catalyzed coupling reactions. Is it correct ? any idea? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 15(1), 414–417. Retrieved from [Link]
-
Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Reddit. (2014). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Saliou, C., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5092. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Chemistry in Tamil. (2025, October 26). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. Retrieved from [Link]
-
Richardson, B. E., et al. (2018). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 23(10), 2465. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 7). catalytic cycle for coupling reactions [Video]. YouTube. Retrieved from [Link]
-
Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 358. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
flash chromatography solvent systems for iodopyrazoles
Technical Support Center: Flash Chromatography of Iodopyrazoles
Status: Online Agent: Senior Application Scientist Ticket ID: CHEM-PUR-004 Subject: Solvent Systems, Stability, and Troubleshooting for Iodinated Pyrazoles
Introduction: The Iodopyrazole Challenge
Welcome to the Technical Support Center. You are likely here because your iodopyrazole purification is failing in one of three ways: the compound is streaking (tailing), the column is turning purple (decomposition), or your regioisomers are co-eluting.
Iodopyrazoles present a unique "double-edged" challenge in chromatography:
-
The Pyrazole Core: A basic nitrogen heterocycle (
for the conjugate acid) that interacts strongly with acidic silanols on silica gel, causing severe tailing. -
The Iodine Substituent: A heavy, lipophilic, and often labile atom. The C-I bond is weaker than C-Br or C-Cl, making it susceptible to oxidative deiodination or acid-catalyzed protodeiodination on active silica.
This guide moves beyond standard "Hexane/Ethyl Acetate" recipes to provide robust, chemically grounded solutions.
Part 1: Solvent System Selection & Optimization
Q: My iodopyrazole is tailing significantly in Hexane/EtOAc. Increasing polarity just moves the smear faster. What is happening?
A: You are fighting silanol interactions , not just polarity.
Standard silica gel is slightly acidic (pH 6.5–7.0, but local surface acidity is higher). The basic
-
The Fix: You must essentially "cap" these silanols with a stronger base than your pyrazole.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Note: If using TEA, wash the column with pure solvent after the run to prevent salt formation in the MS source if you use LC-MS later.
-
Alternative: For very polar iodopyrazoles, switch to DCM:MeOH (95:5) with 0.5%
. The ammonia suppresses ionization of the pyrazole nitrogen.
-
Q: I have a mixture of N-alkylated regioisomers (e.g., 1-methyl-3-iodo vs. 1-methyl-5-iodo). They co-elute in Hexane/EtOAc.[1] How do I separate them?
A: Change the selectivity mechanism , not just the solvent strength.
Regioisomers often have identical dipole moments in simple binary systems. You need a solvent that interacts with the
-
Recommendation: Switch to Toluene:Ethyl Acetate or DCM:Ether .
Q: My compound is insoluble in Hexanes but crashes out in the column when I load with DCM.
A: This is "solvent shock."
-
The Fix: Use Dry Loading .[4][5]
-
Dissolve crude in DCM/MeOH.[5]
-
Add Celite 545 or Silica (1:3 ratio w/w).
-
Rotovap to a free-flowing powder.
-
Load the powder on top of a pre-packed column. This eliminates solubility bands and improves resolution.
-
Part 2: Stability & Troubleshooting (The "Purple Column" Issue)
Q: Halfway through the run, the silica turns brown/purple, and I lose yield. What is this?
A: The purple color is elemental iodine (
Troubleshooting Matrix:
| Symptom | Diagnosis | Immediate Action |
| Purple Band | Oxidative Deiodination | Switch to Neutralized Silica (see protocol below). |
| New Spot on TLC | Protodeiodination (H replacement) | Avoid MeOH; use aprotic solvents (DCM/EtOAc). |
| Streaking + Purple | Acidic Decomposition | Pre-wash column with 1% TEA in Hexanes. |
Part 3: Critical Protocols
Protocol A: Preparation of Base-Neutralized Silica (For Labile Iodides)
Use this when your compound turns the column purple.
-
Slurry Preparation: Suspend the required amount of Silica Gel 60 in the starting mobile phase (e.g., 95:5 Hex/EtOAc).
-
The Neutralizer: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Packing: Pour into the column and flush with 3 column volumes (CV) of the mobile phase containing the TEA.
-
The Run: Run your purification using the mobile phase + TEA. The base neutralizes surface protons, protecting the C-I bond.
Protocol B: Regioisomer Separation (Toluene System)
Use for separating 3-iodo vs 5-iodo isomers.
-
Equilibration: Flush column with 100% Toluene.
-
Gradient:
-
0–5 min: 100% Toluene (Isocratic).
-
5–20 min: 0%
20% Ethyl Acetate in Toluene.
-
-
Observation: The sterically hindered isomer (usually 5-iodo-1-alkyl) often elutes first due to poorer interaction with the stationary phase compared to the exposed 3-iodo isomer.
Part 4: Visualized Decision Guides
Diagram 1: Solvent System Selection Logic
Caption: Decision matrix for selecting the optimal solvent system based on solubility, tailing, and isomer resolution.
Diagram 2: Decomposition Troubleshooting (The Purple Column)
Caption: Troubleshooting workflow for iodine instability (deiodination) during silica chromatography.
References
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[8] Department of Chemistry. [Link]
-
Biotage. (2023).[9] How can I modify my flash chromatography method to separate chemically similar compounds? Biotage Blog. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[6][10][11][Link]
-
ResearchGate. (2016).[12] Discussion on Instability of Compounds on Silica Gel.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Purification [chem.rochester.edu]
- 3. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryviews.org [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
NOESY Analysis for N-Alkylation Regiochemistry Confirmation
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary & Core Directive
In the synthesis of nitrogen heterocycles—such as indazoles, pyrazoles, imidazoles, and triazoles—N-alkylation regiochemistry is a persistent analytical bottleneck. The formation of regioisomers (e.g.,
While X-ray crystallography is the gold standard, it is low-throughput and destructive. While
This guide establishes NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary high-throughput solution for solution-state regiochemical assignment. We compare it against scalar coupling methods (HMBC) and provide a self-validating experimental protocol designed to prevent false negatives caused by the "zero-crossing" phenomenon.
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares NOESY against its primary alternatives for distinguishing N-alkylation isomers.
| Feature | NOESY (1D/2D) | X-Ray Crystallography | ||
| Primary Mechanism | Dipolar Coupling (Through-Space) | Scalar Coupling (Through-Bond) | Scalar Coupling (Through-Bond) | Electron Density Diffraction |
| Detection Basis | Spatial proximity (< 5 Å) between alkyl protons and ring protons. | Long-range coupling ( | Direct correlation to Nitrogen chemical shift.[1][2] | 3D atomic coordinates. |
| Sensitivity | High (Proton detection). | Medium (Requires | Low (Requires | N/A (Requires crystal). |
| Time Efficiency | Fast (15–60 mins). | Medium (1–4 hours). | Slow (Overnight or requires labeling). | Very Slow (Days/Weeks). |
| Key Limitation | Zero-Crossing: Signal vanishes at specific MW/viscosity (MW ~700-1200). | Ambiguity: Quaternary carbons may be too far (4+ bonds) or chemically similar. | Sensitivity: Often requires labeled starting materials or cryoprobes. | Crystallization: Many drug intermediates are oils or amorphous solids. |
| Verdict | Preferred Routine Method. Best for rigid heterocycles with distinct spatial environments. | Complementary. Use to assign the carbon skeleton before running NOESY. | Definitive but Niche. Use when NOESY is ambiguous and sample is concentrated (>50mM). | Ultimate Validation. Use for final candidate confirmation. |
Part 3: Deep Dive – The NOESY Mechanism in Regiochemistry
To use NOESY effectively, one must understand why it works for N-alkylation. The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between two spins (
The
Dependence
The NOE intensity is proportional to the inverse sixth power of the distance (
-
Regioisomer A (
-alkyl): The alkyl protons are spatially close (< 3 Å) to the proton on (e.g., in an indazole). A strong cross-peak appears.[1] -
Regioisomer B (
-alkyl): The alkyl protons are distant from but potentially close to . The -associated cross-peak is absent.
The Zero-Crossing Trap (Critical for Drug Discovery)
For small molecules (MW < 600), NOE is positive.[3] For large biomolecules (MW > 2000), NOE is negative.
Danger Zone: For medium-sized drug candidates (MW 700–1200) or viscous solvents, the molecular tumbling rate (
-
Solution: If you suspect your molecule falls in this range and you see no NOESY signal, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) , which is always positive regardless of molecular weight.
Part 4: Experimental Protocol
This protocol is designed for a standard 400–600 MHz spectrometer.
1. Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL solvent (approx. 30–50 mM).
-
Solvent Choice:
-
Standard:
. -
Enhanced NOE:
. The higher viscosity of DMSO slows molecular tumbling, often enhancing the NOE signal for small molecules (shifting them away from the extreme narrowing limit).
-
-
Degassing (The "Pro" Step): Dissolved paramagnetic oxygen shortens the
relaxation time, reducing the NOE buildup.-
Method: Bubble argon through the NMR tube for 2 minutes or perform 3 freeze-pump-thaw cycles.
-
2. Pulse Sequence Parameters
-
Experiment: 2D Gradient-Selected NOESY (noesygpph or equivalent).
-
Mixing Time (
): This is the most critical parameter. -
Relaxation Delay (
): Set to (typically 2–3 seconds) to ensure quantitative accuracy, though 1.5s is sufficient for qualitative connectivity.
3. Processing
-
Phasing: 2D NOESY requires careful phasing. Look for "dispersive" tails (anti-phase wings) and correct them to pure absorption mode.
-
Symmetrization: Avoid aggressive symmetrization, as it can mask real asymmetric artifacts or exchange peaks.
Part 5: Decision Workflows & Visualization
Diagram 1: The Regiochemistry Decision Matrix
This flowchart guides the scientist through the selection of the correct NMR experiment based on initial results.
Caption: Decision tree for assigning N-alkylation regiochemistry, prioritizing speed (NOESY) before sensitivity-limited methods.
Diagram 2: Case Study – Indazole Alkylation (
vs
)
Visualizing the specific spatial constraints that NOESY detects in an Indazole scaffold.
Caption: Spatial logic for Indazole. N1-alkylation correlates with H7; N2-alkylation correlates with H3.
Part 6: References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Chapter 8: Dipolar Coupling and the NOE). Link
-
Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] Link
-
Luo, Z., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1939–1951.[6] Link
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H–15N heteronuclear shift correlation." Journal of Natural Products, 63(4), 543-585. Link
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University of Ottawa NMR Facility. (n.d.). NOESY Experiments and Mixing Times. Link
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- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Comparative Guide: IR Spectrum Characteristic Bands for 4-iodo-3-isopropyl-1H-pyrazole
The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 4-iodo-3-isopropyl-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., crizotinib analogs).
This guide moves beyond simple peak listing to offer a comparative spectroscopic analysis , distinguishing the target compound from its starting materials (3-isopropyl-1H-pyrazole) and common regioisomers (1-isopropyl-4-iodo-1H-pyrazole).[1][2]
Executive Summary & Application Context
4-iodo-3-isopropyl-1H-pyrazole is a functionalized heterocyclic building block.[1][2][3] Its IR spectrum is a superposition of the electron-rich pyrazole core, the aliphatic isopropyl side chain, and the heavy-atom iodine substituent.
-
Primary Application: Validation of iodination at the C4 position during drug substance synthesis.
-
Critical Quality Attribute (CQA): Absence of the C4-H stretch and presence of the C-I stretch, alongside the retention of the N-H functionality (distinguishing it from N-alkylated impurities).
Technical Deep Dive: Characteristic Band Analysis
The spectrum is divided into three diagnostic zones.[4] The values below are derived from comparative analysis of 4-halopyrazoles and 3-alkylpyrazoles [1, 2].
Zone 1: High-Frequency Region (4000 – 2500 cm⁻¹)
Diagnostic Value: Confirmation of the pyrazole NH and Isopropyl CH.
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Structural Insight |
| N-H Stretch | 3200 – 2600 | Medium, Broad | Critical Identifier. Pyrazoles form extensive hydrogen-bonded networks (catemers or trimers) in the solid state.[1][2] 4-Iodopyrazoles often exhibit a sharper, distinct "catemer" band near 3110 cm⁻¹ embedded in a broad continuum [1].[1][2] Note: Absence of this band suggests N-alkylation (impurity).[1][2] |
| C-H Stretch (Aromatic) | 3100 – 3000 | Weak, Shoulder | Associated with the C5-H bond. |
| C-H Stretch (Aliphatic) | 2980 – 2850 | Strong, Sharp | Differentiation from non-alkylated analogs. Characteristic of the isopropyl group ( |
Zone 2: Fingerprint Region (1600 – 1000 cm⁻¹)
Diagnostic Value: Ring substitution pattern and alkyl group confirmation.
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Structural Insight |
| Ring C=N / C=C Stretch | 1580 – 1480 | Medium | The pyrazole ring "breathing" modes.[1][2] Iodination at C4 typically causes a slight redshift compared to the unsubstituted precursor due to the heavy atom effect [3]. |
| Gem-Dimethyl Bend | 1385 & 1365 | Medium, Split | The "Isopropyl Doublet". A symmetric deformation of the gem-dimethyl group. The splitting into two distinct bands is a hallmark of the isopropyl moiety. |
| C-N Stretch | 1250 – 1050 | Variable | Coupled vibrations of the ring nitrogen atoms. |
Zone 3: Low-Frequency Region (< 1000 cm⁻¹)
Diagnostic Value: Halogen Verification.[1][2]
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Structural Insight |
| C-H Out-of-Plane (OOP) | ~800 – 750 | Strong | Bending of the remaining C5-H proton.[1][2] |
| C-I Stretch | 600 – 500 | Weak/Medium | Confirmation of Iodination. The Carbon-Iodine bond vibration appears in the far-IR.[1][2] In 4-iodopyrazoles, this is often coupled with ring deformation modes [1].[1][2] |
Comparative Performance Analysis
This section objectively compares the target molecule's spectrum against its direct alternatives to facilitate process monitoring.
Comparison 1: Target vs. Starting Material (3-isopropyl-1H-pyrazole)
Goal: Confirm Reaction Completion (Iodination)
| Feature | 3-isopropyl-1H-pyrazole (Precursor) | 4-iodo-3-isopropyl-1H-pyrazole (Target) | Observation |
| C4-H Stretch | Present (weak, >3000 cm⁻¹) | Absent | Disappearance of C4-H signal confirms substitution.[1][2] |
| C-I Stretch | Absent | Present (~550 cm⁻¹) | Appearance of new low-frequency band.[1][2] |
| Ring Modes | Higher Frequency | Red-shifted | Mass of Iodine dampens ring vibrations.[1][2] |
Comparison 2: Target vs. Regioisomer Impurity (1-isopropyl-4-iodo-1H-pyrazole)
Goal: Confirm Regioselectivity (N- vs. C-alkylation)
| Feature | 4-iodo-3-isopropyl-1H-pyrazole (Target) | 1-isopropyl-4-iodo-1H-pyrazole (Impurity) | Observation |
| N-H Stretch | Present (3200-2600 cm⁻¹) | Absent | The impurity has no N-H bond; the broad H-bond region will be missing.[1][2] |
| Fingerprint | C=N / C=C bands | Shifted | N-alkylation alters the aromatic conjugation significantly.[1][2] |
Experimental Protocol: Validated Spectral Acquisition
To ensure reproducible data, specifically for the detection of the low-frequency C-I band, the following protocol is recommended.
Method: Transmission FTIR (KBr Pellet)
Rationale: ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) often cut off below 600 cm⁻¹, potentially obscuring the critical C-I stretch. KBr pellets are transparent down to 400 cm⁻¹.
Step-by-Step Workflow:
-
Sample Prep: Mix 1–2 mg of dry 4-iodo-3-isopropyl-1H-pyrazole with ~100 mg of spectroscopic grade KBr powder.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Baseline Correction: Apply automatic baseline correction to account for light scattering at high frequencies.
Visualization: Synthesis & Verification Workflow
The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of the target compound from its precursor.
Caption: Decision tree for interpreting IR spectra during the synthesis of 4-iodo-3-isopropyl-1H-pyrazole.
References
-
Raptis, R. G., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Molecules, 28(14). Link
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2025). Link
-
Alkorta, I., et al. (2021). "A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Magnetic Resonance in Chemistry. Link
-
PubChem Compound Summary. (2025). "3-Isopropyl-1H-pyrazole."[1][2][7][8][9] National Center for Biotechnology Information.[1][2] Link
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- 1. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Melting Points of 4-iodo-3-isopropylpyrazole and 4-iodo-3-methylpyrazole: A Guide for Researchers
For researchers and professionals in the field of drug development and medicinal chemistry, a thorough understanding of the physicochemical properties of novel compounds is paramount. The melting point, a fundamental characteristic, not only provides a criterion for purity but also offers insights into the intermolecular forces at play within a crystal lattice. This guide presents a comparative analysis of the melting points of two closely related heterocyclic compounds: 4-iodo-3-isopropylpyrazole and 4-iodo-3-methylpyrazole.
Executive Summary of Physicochemical Properties
The following table summarizes the available and predicted melting points for the title compounds and relevant analogs. This data serves as the foundation for our comparative discussion.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Predicted Melting Point (°C) | Citation |
| 4-iodo-3-methylpyrazole | C₄H₅IN₂ | 208.00 | Solid (specific m.p. not cited) | N/A |
| 4-iodo-3-isopropylpyrazole | C₆H₉IN₂ | 236.05 | Predicted to be lower than the methyl analog | N/A |
| 4-iodopyrazole | C₃H₃IN₂ | 193.97 | 108-110 | [1] |
| 4-iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 208.00 | 59-64 | N/A |
| 3-methylpyrazole | C₄H₆N₂ | 82.10 | 37 | N/A |
The Influence of Alkyl Substitution on Melting Point: A Mechanistic Discussion
The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces. In the case of substituted pyrazoles, these forces are primarily a combination of hydrogen bonding (N-H---N), dipole-dipole interactions, and van der Waals forces. The introduction and modification of an alkyl substituent at the 3-position of the 4-iodopyrazole core directly impact these interactions.
Analysis of 4-iodo-3-methylpyrazole
The methyl group in 4-iodo-3-methylpyrazole is a small, non-polar substituent. Its primary influence on intermolecular forces is through an increase in molecular weight and surface area compared to the unsubstituted 4-iodopyrazole, which would be expected to increase the strength of van der Waals interactions. The presence of the N-H bond allows for hydrogen bonding, a significant contributor to the crystal lattice energy. While a specific melting point is not cited in the readily available literature, its synthesis is described in patent literature, indicating it is a solid at ambient temperatures.
Predictive Analysis of 4-iodo-3-isopropylpyrazole
The isopropyl group is bulkier and more branched than the methyl group. This structural difference is key to predicting its melting point relative to the methyl analog.
-
Steric Hindrance and Crystal Packing: The branched nature of the isopropyl group can disrupt the efficient packing of the molecules in the crystal lattice. This less orderly arrangement can lead to weaker intermolecular forces and, consequently, a lower melting point. This is a common trend observed in organic compounds where increased branching can lower the melting point compared to a linear isomer of the same molecular weight.
-
Intermolecular Interactions: While the larger size of the isopropyl group increases the overall van der Waals forces, the disruptive effect on crystal packing often dominates. The ability to form hydrogen bonds via the pyrazole N-H remains; however, the steric bulk of the isopropyl group may influence the geometry and strength of these bonds in the solid state.
Based on these principles, it is predicted that 4-iodo-3-isopropylpyrazole will exhibit a lower melting point than 4-iodo-3-methylpyrazole . The increased steric hindrance from the isopropyl group is expected to be the dominant factor, leading to a less stable crystal lattice.
Experimental Protocol: Determination of Melting Point
To empirically validate the predicted differences in melting points, a standardized experimental protocol is essential. The following section details a robust method for determining the melting point of a crystalline organic compound.
Workflow for Melting Point Determination
Caption: Standard workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the synthesized pyrazole derivative is thoroughly dried to remove any residual solvent, which can depress the melting point.
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.
-
Tamp the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
-
Melting Point Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus.
-
Set the initial heating rate to be rapid until the temperature is approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the entire sample has transformed into a clear liquid (the completion of melting).
-
-
Data Reporting and Interpretation:
-
The melting point should be reported as a range from the onset to the completion of melting.
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
For validation, it is recommended to perform at least two measurements for each compound.
-
Synthesis of Substituted 4-Iodopyrazoles: A Brief Overview
The synthesis of 4-iodopyrazoles can be achieved through various methods. A common approach involves the direct iodination of a corresponding pyrazole precursor. For instance, 3-methylpyrazole or 3-isopropylpyrazole can be subjected to an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, to introduce the iodine atom at the 4-position of the pyrazole ring. The synthesis of 4-iodo-3-methylpyrazole has been mentioned in patent literature, suggesting its accessibility through established synthetic routes.
Caption: General synthetic scheme for 4-iodo-3-alkylpyrazoles.
Conclusion
In this comparative guide, we have explored the anticipated melting point behavior of 4-iodo-3-isopropylpyrazole relative to 4-iodo-3-methylpyrazole. Based on established principles of chemical structure and intermolecular forces, it is predicted that the increased steric bulk of the isopropyl group in 4-iodo-3-isopropylpyrazole will disrupt crystal lattice packing, leading to a lower melting point compared to its methyl-substituted counterpart. This guide provides not only a theoretical framework for this prediction but also a detailed, actionable protocol for the experimental determination of these crucial physicochemical properties. For researchers in drug discovery and development, a predictive understanding of such properties is invaluable for the rational design and characterization of new chemical entities.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
